molecular formula C25H22N2O3S B5200975 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide CAS No. 423733-47-5

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide

Cat. No. B5200975
CAS RN: 423733-47-5
M. Wt: 430.5 g/mol
InChI Key: WPKAPQQQZRUCIK-UHFFFAOYSA-N
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Description

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide, commonly known as MNSA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNSA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies as an analgesic, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of MNSA is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. MNSA has been shown to selectively inhibit COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
MNSA has been shown to have a good safety profile and is well-tolerated in animal studies. It does not have any significant effects on the gastrointestinal system, unlike other N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide that are known to cause gastrointestinal ulcers and bleeding. MNSA has also been found to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

MNSA has several advantages over other N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide, including its selective COX-2 inhibition, good safety profile, and low potential for drug interactions. However, it also has some limitations, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the research on MNSA. One of the areas of interest is its potential use as a chemopreventive agent against various types of cancer. Another potential direction is the development of MNSA analogs with improved pharmacokinetic properties and efficacy. Moreover, the combination of MNSA with other drugs may enhance its therapeutic potential in various disease conditions.

Synthesis Methods

The synthesis of MNSA involves the reaction between 4-methylphenylsulfonyl chloride and 2-naphthylacetic acid in the presence of triethylamine, followed by the reaction with 4-aminobenzenesulfonamide. The final product is obtained after purification and recrystallization.

Scientific Research Applications

MNSA has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results as an analgesic in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. MNSA has also exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, MNSA has been found to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-18-9-15-23(16-10-18)31(29,30)27-22-13-11-21(12-14-22)26-25(28)17-20-7-4-6-19-5-2-3-8-24(19)20/h2-16,27H,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKAPQQQZRUCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159216
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]phenyl]-1-naphthaleneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423733-47-5
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]phenyl]-1-naphthaleneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423733-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(4-Methylphenyl)sulfonyl]amino]phenyl]-1-naphthaleneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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